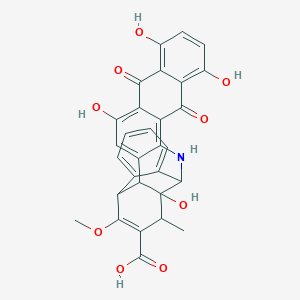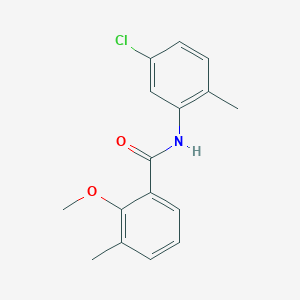![molecular formula C19H20N2O3 B236622 N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, also known as FLIVO, is a fluorescent probe used in scientific research to detect apoptosis, a process of programmed cell death. FLIVO is a small molecule that specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway.
作用机制
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway. Caspases cleave specific protein substrates that lead to the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide binds to the activated caspases and becomes fluorescent, allowing for visualization and quantification of apoptotic cells.
Biochemical and Physiological Effects:
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in various biological systems, including cancer cells, primary cells, and animal models, without any adverse effects. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide does not affect the activity of caspases or alter the apoptotic pathway.
实验室实验的优点和局限性
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is also easy to use and can be applied to various biological systems. However, N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has some limitations, including its specificity for activated caspases, which may not be present in all apoptotic pathways. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide also requires the use of fluorescence microscopy, which may not be available in all laboratories.
未来方向
For N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide research include the development of more specific and sensitive probes for detecting apoptosis. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to provide a more comprehensive understanding of apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used to study the role of apoptosis in aging and age-related diseases.
合成方法
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is synthesized by a multistep process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-phenol to form 2-(3-methoxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.
科学研究应用
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is used as a tool to visualize and quantify apoptosis in various biological systems, including cells, tissues, and animals. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in cancer research to study the efficacy of chemotherapy drugs, radiation therapy, and immunotherapy. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has also been used in neuroscience research to study neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo.
属性
产品名称 |
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)9-18(22)20-14-7-8-17-16(11-14)21-19(24-17)13-5-4-6-15(10-13)23-3/h4-8,10-12H,9H2,1-3H3,(H,20,22) |
InChI 键 |
DBKLJOJRFOJYAN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |
规范 SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)



![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)